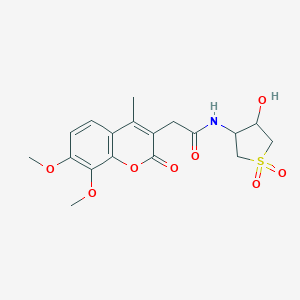
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide, also known as DMOT, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMOT belongs to a class of compounds called coumarins, which are known for their diverse pharmacological properties.
Mecanismo De Acción
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide also activates the Nrf2-Keap1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to inhibit the proliferation and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that is relatively easy to synthesize and purify. 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide is also stable and can be stored for long periods without significant degradation. However, 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide also has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide. One area of research is the development of more efficient synthesis methods for 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide for therapeutic applications. Finally, more research is needed to investigate the potential use of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide can be synthesized using a multistep process that involves the condensation of 7,8-dimethoxy-4-methylcoumarin with 4-hydroxythiophenol, followed by acetylation with acetic anhydride. The final product, 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide, is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C18H21NO8S |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(4-hydroxy-1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C18H21NO8S/c1-9-10-4-5-14(25-2)17(26-3)16(10)27-18(22)11(9)6-15(21)19-12-7-28(23,24)8-13(12)20/h4-5,12-13,20H,6-8H2,1-3H3,(H,19,21) |
Clave InChI |
FKEJVZPRDGLHMI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3CS(=O)(=O)CC3O |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3CS(=O)(=O)CC3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Z)-6-[10-(3-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264158.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264160.png)
![2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B264163.png)
![6-(4-chlorophenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B264165.png)
![(3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one](/img/structure/B264166.png)
![Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B264175.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B264177.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide](/img/structure/B264189.png)
![2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide](/img/structure/B264193.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide](/img/structure/B264202.png)
![7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264209.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264217.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264219.png)
